Olanzapine hydrochloride
Description
Contextualization within Atypical Antipsychotics Research
Olanzapine (B1677200) hydrochloride is classified as a second-generation, or atypical, antipsychotic. drugbank.comnih.gov Atypical antipsychotics are distinguished from their predecessors by their receptor binding profiles, particularly a higher affinity for serotonin (B10506) 5-HT2A receptors compared to dopamine (B1211576) D2 receptors. cambridge.org This characteristic is believed to contribute to their efficacy in treating a broader range of symptoms with a reduced risk of certain side effects. cambridge.orgdrugbank.com Olanzapine hydrochloride is a selective monoaminergic antagonist that demonstrates high-affinity binding to a range of receptors, including dopamine (D1-4), serotonin (5-HT2A/2C, 5-HT3, 5-HT6), muscarinic (M1-5), and adrenergic α1 receptors. cambridge.orgmedchemexpress.com Its action is thought to be mediated through a combination of dopamine and serotonin type 2 (5HT2) antagonism. ncats.io
Significance and Rationale for Comprehensive Academic Investigation
The multifaceted nature of this compound, from its complex synthesis to its polymorphic tendencies, necessitates thorough academic investigation. Understanding its fundamental chemical and physical properties is crucial for the development of stable and effective pharmaceutical formulations. uc.pt The existence of multiple polymorphic forms, each with different physicochemical properties, presents a significant challenge in ensuring product consistency and performance. google.comnih.gov Consequently, a deep understanding of its solid-state chemistry is paramount for quality control and regulatory compliance. Furthermore, the development of sensitive and specific analytical methods is essential for its quantification in bulk drug substances, pharmaceutical dosage forms, and biological matrices. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
783334-36-1 |
|---|---|
Molecular Formula |
C17H21ClN4S |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrochloride |
InChI |
InChI=1S/C17H20N4S.ClH/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h3-6,11,19H,7-10H2,1-2H3;1H |
InChI Key |
MFURKUWVJOJUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.Cl |
Origin of Product |
United States |
Synthesis and Manufacturing of Olanzapine Hydrochloride
The synthesis of olanzapine (B1677200) has been a subject of considerable research, with various methods developed to improve yield and purity. A commonly employed pathway involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b] Current time information in Bangalore, IN.nih.govbenzodiazepine (B76468) with N-methylpiperazine. google.com One of the originally disclosed methods utilized a mixture of dimethyl sulfoxide (B87167) and toluene (B28343) as solvents. wikipedia.org However, this process was associated with the use of large solvent volumes and a significant excess of N-methylpiperazine, leading to low yields. google.com
Subsequent research has focused on optimizing this reaction. An improved process involves conducting the reaction in a C1 to C4 alcoholic solvent, such as 2-propanol or 2-butanol, which has been shown to increase the yield and simplify the isolation of the final product. google.com Another synthetic route involves the reaction of thienobenzodiazepine hydrochloride with N-methylpiperazine. nih.govresearchgate.net The synthesis can also proceed through the reaction of 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride with piperazine (B1678402), followed by methylation with dimethyl sulfate (B86663) to yield olanzapine. semanticscholar.org
During the manufacturing process, several process-related impurities can be formed. For instance, two novel impurities have been identified as 2-methyl-4-(4-methyl piperazin-1-yl)-10-((methylthio)methyl)-thieno[2,3-b] Current time information in Bangalore, IN.nih.gov benzodiazepine and 10-(3-(1H-benzo[d]imidazol-2-yl)-5-methylthiophen-2-yl)-2-methyl-4-(4-methyl piperazin-1-yl)-thieno[2,3-b] Current time information in Bangalore, IN.nih.govbenzodiazepine. nih.govresearchgate.net The formation of other impurities can occur due to basic reaction conditions, N-acetylation, or methylation of the diazabenzoazulene moiety. semanticscholar.org
Preclinical Pharmacokinetics and Metabolism of Olanzapine Hydrochloride
Metabolic Pathways and Enzyme Systems
The metabolism of olanzapine (B1677200) is complex, involving multiple enzyme systems that contribute to its conversion into more water-soluble compounds for excretion. The primary routes of metabolism are oxidation and direct glucuronidation. psychopharmacologyinstitute.comnih.gov
Cytochrome P450 (CYP) System Involvement (CYP1A2, CYP2D6, CYP3A4)
The cytochrome P450 (CYP) enzyme system plays a crucial role in the oxidative metabolism of olanzapine. wikipedia.org
CYP1A2: This is the principal isoenzyme responsible for the N-demethylation of olanzapine to form its major active metabolite, N-desmethyl olanzapine. biomol.comcaymanchem.commolnova.com CYP1A2 is also involved, to a lesser extent, in the formation of other oxidative metabolites. nih.govfrontiersin.org The activity of CYP1A2 can be influenced by factors such as smoking, which induces the enzyme and can increase olanzapine clearance. wikipedia.org Conversely, inhibitors of CYP1A2, like fluvoxamine (B1237835) and ciprofloxacin, can significantly decrease olanzapine metabolism. wikipedia.orgeuropa.eu
Table 1: Cytochrome P450 Enzymes in Olanzapine Metabolism
| Enzyme | Primary Role | Key Metabolite(s) Formed | Clinical Significance |
|---|---|---|---|
| CYP1A2 | Major oxidative pathway | N-desmethyl olanzapine | Significant impact on olanzapine clearance; subject to induction and inhibition. wikipedia.orgeuropa.eu |
| CYP2D6 | Minor oxidative pathway | 2-hydroxymethyl olanzapine | Less significant impact on overall clearance. psychopharmacologyinstitute.comnih.gov |
| CYP3A4 | Minor contributor | Not specified as a primary metabolite | Minimal clinical impact on olanzapine metabolism. nih.govtandfonline.com |
Direct Glucuronidation Pathways
Direct conjugation with glucuronic acid is a major metabolic pathway for olanzapine. psychopharmacologyinstitute.comnih.gov This phase II reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and leads to the formation of inactive glucuronide metabolites that are more readily excreted. nih.govnih.gov
UGT1A4: This is the primary UGT isoform responsible for the direct glucuronidation of olanzapine. nih.govnih.gov It catalyzes the formation of the major circulating metabolite, olanzapine-10-N-glucuronide. frontiersin.orghyphadiscovery.com
UGT2B10: This enzyme also contributes to the glucuronidation of olanzapine, although to a lesser extent than UGT1A4. frontiersin.orgnih.gov It is involved in the formation of both olanzapine-10-N-glucuronide and the 4'-N-glucuronide metabolite. pharmgkb.org
Genetic variations in UGT1A4 and UGT2B10 can lead to inter-individual differences in olanzapine metabolism and clearance. nih.govpharmgkb.org
Major Metabolites and Their Formation
The metabolic processes described above lead to the formation of several key metabolites of olanzapine. The two most prominent metabolites found in circulation are N-desmethyl olanzapine and olanzapine-10-glucuronide. psychopharmacologyinstitute.compharmgkb.org These metabolites are considered to be pharmacologically inactive at the concentrations observed in plasma. psychopharmacologyinstitute.com
N-Desmethyl Olanzapine
N-desmethyl olanzapine, also known as 4'-N-desmethyl olanzapine, is a major oxidative metabolite. biomol.comdrugbank.com
Formation: This metabolite is primarily formed through the N-demethylation of the piperazine (B1678402) ring of olanzapine. caymanchem.com This reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP1A2. biomol.comcaymanchem.commolnova.com At steady state, N-desmethyl olanzapine is present in plasma at a concentration that is approximately 31% of the parent olanzapine concentration. psychopharmacologyinstitute.com
Olanzapine-10-Glucuronide and 4-N-Glucuronides
Glucuronide conjugates are the most abundant metabolites of olanzapine. frontiersin.orgnih.gov
Formation: Olanzapine-10-N-glucuronide is the major circulating metabolite of olanzapine and is formed via direct N-glucuronidation at the 10-position of the benzodiazepine (B76468) ring. europa.euhyphadiscovery.com This reaction is mainly catalyzed by UGT1A4. nih.govhyphadiscovery.com At steady state, this metabolite reaches a concentration that is about 44% of that of olanzapine. psychopharmacologyinstitute.com
Another glucuronide metabolite, the 4'-N-glucuronide, is also formed, although to a lesser extent. frontiersin.orgnih.gov Both UGT1A4 and UGT2B10 are involved in the formation of these glucuronide conjugates. frontiersin.orgnih.govpharmgkb.org
Table 2: Major Metabolites of Olanzapine
| Metabolite | Formation Pathway | Primary Enzyme(s) Involved | Relative Plasma Concentration (Steady State) | Pharmacological Activity |
|---|---|---|---|---|
| N-Desmethyl Olanzapine | Oxidation (N-demethylation) | CYP1A2 | ~31% of olanzapine concentration psychopharmacologyinstitute.com | Inactive at observed concentrations psychopharmacologyinstitute.com |
| Olanzapine-10-Glucuronide | Direct Glucuronidation | UGT1A4, UGT2B10 | ~44% of olanzapine concentration psychopharmacologyinstitute.com | Inactive drugbank.com |
| Olanzapine-4'-N-Glucuronide | Direct Glucuronidation | UGT1A4, UGT2B10 | Less abundant than 10-N-glucuronide | Inactive nih.gov |
Olanzapine N-Oxide and 2'-Hydroxymethylolanzapine
The metabolism of olanzapine is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites. Among these, olanzapine N-oxide and 2'-hydroxymethylolanzapine are notable products of oxidative metabolism.
Olanzapine N-oxide is primarily formed through the action of flavin-containing monooxygenase 3 (FMO3). nih.govresearchgate.net Minor contributions to its formation have also been attributed to cytochrome P450 (CYP) isozymes, specifically CYP2C8 and CYP3A4. researchgate.net Studies have shown that olanzapine N-oxidation is one of the key metabolic routes for the parent compound. nih.govmedchemexpress.comlookchem.com
The following table summarizes the key enzymes involved in the formation of these two metabolites.
| Metabolite | Primary Enzyme(s) | Minor Contributing Enzyme(s) |
| Olanzapine N-oxide | FMO3 | CYP2C8, CYP3A4 |
| 2'-Hydroxymethylolanzapine | CYP2D6 | rCYP1A2, rCYP2B6, rCYP2C9, rCYP3A4 |
Transporter Interactions and Brain Distribution Mechanisms
The distribution of olanzapine to the central nervous system (CNS) is a critical factor in its therapeutic action and is influenced by interactions with efflux transporters at the blood-brain barrier (BBB) and its physicochemical properties.
P-glycoprotein (P-GP/ABCB1) Affinity and Role in Central Nervous System Permeability
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is highly expressed at the BBB and plays a significant role in limiting the brain penetration of many drugs. frontiersin.orgresearchgate.netoup.com Olanzapine has been identified as a substrate for P-gp. frontiersin.orgnih.govacs.org This interaction means that P-gp actively transports olanzapine out of the brain endothelial cells and back into the bloodstream, thereby reducing its concentration in the CNS. frontiersin.orgoup.com
In vivo studies using P-gp knockout mice (Abcb1a -/-) have demonstrated the significance of this interaction. In these mice, which lack functional P-gp, brain concentrations of olanzapine were found to be significantly higher (three-fold) compared to wild-type mice with normal P-gp function. researchgate.net This finding confirms that P-gp activity substantially limits the brain penetration of olanzapine. oup.com Furthermore, olanzapine itself can act as an inhibitor of P-gp, which may potentiate its own CNS penetration. nih.gov The affinity of olanzapine for P-gp is considered intermediate compared to other atypical antipsychotics. researchgate.net
Volume of Distribution and Systemic Bioavailability Considerations in Preclinical Models
Olanzapine exhibits a large volume of distribution (Vd), indicating extensive distribution throughout the body. frontiersin.orgdrugbank.com In preclinical models, the Vd has been reported to be approximately 21 L/kg. frontiersin.org This extensive distribution is partly due to its high lipophilicity and significant binding to plasma proteins, primarily albumin (around 90%) and α1-acid glycoprotein (B1211001) (around 77%). nih.govfrontiersin.org
The systemic bioavailability of orally administered olanzapine is influenced by a significant first-pass effect, with approximately 40% of the drug being metabolized in the liver before reaching systemic circulation. researchgate.netresearchgate.net This results in an oral bioavailability of about 60%. dovepress.com In preclinical studies with rats, antibiotic-induced depletion of gut microbiota was shown to significantly increase the bioavailability of olanzapine by 1.8-fold, suggesting a role of the gut microbiome in its presystemic metabolism. nih.gov
Pharmacokinetic studies in various animal models, including rats, dogs, and monkeys, have shown satisfactory absorption and extensive metabolism after oral dosing. europa.eu Intramuscular administration in dogs and monkeys resulted in complete absorption and approximately 100% bioavailability. europa.eu
The table below provides a summary of key pharmacokinetic parameters for olanzapine from preclinical and clinical findings.
| Parameter | Value/Observation | Species/Model |
| Volume of Distribution (Vd) | ~21 L/kg | Human |
| Plasma Protein Binding | 93% (total), 90% (albumin), 77% (α1-acid glycoprotein) | Human |
| Oral Bioavailability | ~60% | Human |
| First-Pass Metabolism | ~40% | Human |
| Effect of Gut Microbiota Depletion on Bioavailability | 1.8-fold increase | Rats |
| Bioavailability (Intramuscular) | ~100% | Dogs, Monkeys |
Established Synthetic Routes and Methodologies
The production of olanzapine hydrochloride is primarily achieved through several established synthetic pathways, each with its own set of reagents, conditions, and potential side reactions.
Reaction of Thienobenzodiazepine Hydrochloride with N-Methylpiperazine
A principal and widely documented method for synthesizing olanzapine involves the reaction of a key intermediate, 4-amino-2-methyl-10H-thieno[2,3-b] nih.govsemanticscholar.orgbenzodiazepine hydrochloride, with N-methylpiperazine. nih.govgoogle.comwipo.intresearchgate.netepo.org This condensation reaction is typically carried out by heating the reactants, often in the absence of a solvent or in a high-boiling point organic solvent such as dimethyl sulfoxide (B87167) (DMSO), toluene (B28343), or anisole. google.comgoogle.comepo.org
The reaction mixture is generally heated to temperatures ranging from 110°C to 145°C for several hours to ensure the completion of the reaction. google.comepo.org Upon cooling, the product, olanzapine, can be precipitated by the addition of water or a combination of organic solvents and water. google.com The molar ratio of the thienobenzodiazepine hydrochloride to N-methylpiperazine can vary, with ratios of approximately 1:3 to 1:8 being typical. google.com
Methylation Reactions and Agents
An alternative and common synthetic strategy involves the methylation of a precursor molecule, 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b] nih.govsemanticscholar.orgbenzodiazepine, also known as N-desmethylolanzapine. semanticscholar.orgepo.orgnewdrugapprovals.orggoogleapis.com This approach introduces the final methyl group onto the piperazine ring in a separate step.
Several methylating agents can be employed for this transformation. Classical agents such as methyl iodide and dimethyl sulfate (B86663) are frequently used. google.comgoogleapis.comgoogle.com The reaction is typically performed in the presence of a base to neutralize the acid generated during the reaction. Bases such as potassium carbonate, sodium hydroxide, or various amines like triethylamine (B128534) and diisopropylamine (B44863) are commonly utilized. googleapis.comgoogle.comrsc.org
Another method for methylation is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and a reducing agent, often formic acid or a borohydride (B1222165) salt, to achieve reductive N-methylation. google.comnewdrugapprovals.orggoogle.com The choice of solvent for these methylation reactions is crucial and can include dichloromethane (B109758), methanol (B129727), or tetrahydrofuran (B95107) (THF). googleapis.comgoogle.comrsc.org
Alternative Synthetic Strategies (e.g., N-formyl piperazine route)
To circumvent some of the issues associated with direct methylation, such as the formation of multiple methylation products, alternative strategies have been developed. google.com One notable alternative is the N-formyl piperazine route. google.comgoogle.com
This method involves reacting the des-piperazine olanzapine precursor with N-formyl piperazine to form an N-formyl olanzapine intermediate. google.comgoogle.com This reaction is typically carried out in a mixture of solvents like dimethylsulfoxide and toluene at reflux temperature. google.com The resulting N-formyl olanzapine can then be reduced to olanzapine using a suitable reducing agent, such as a metal borohydride or sodium dihydro-bis(2-methoxyethoxy)aluminate (Red-Al™). google.com While this route is one step longer, it can offer advantages in terms of impurity profile control. google.comgoogle.com
Identification and Characterization of Synthetic Impurities
The synthesis of this compound is susceptible to the formation of various impurities, which can be broadly categorized as process-related impurities and degradation products. Rigorous analytical characterization is essential to identify, quantify, and control these impurities to meet stringent regulatory requirements.
Process-Related Impurities (e.g., Dimeric, Multiple Methylation Products)
Process-related impurities are substances that are formed as by-products during the synthesis of the API. Their formation is often influenced by the specific synthetic route and reaction conditions employed.
A significant process-related impurity is the dimeric impurity . google.comgoogle.com This impurity can arise from the reaction of the olanzapine precursor with another molecule of the same precursor instead of the intended piperazine derivative. semanticscholar.org The chemical name for one such dimer is 2,2'-dimethyl-4'-(4-methylpiperazin-1-yl)-10H-4,10'-bibenzo[b]thieno[2,3-e] nih.govakjournals.comdiazepine. clearsynth.comsynzeal.comcymitquimica.com Another dimeric impurity, Piperazine 1, 4 bis-4-yl-(2-methyl)-10H-thieno-(2, 3-b) nih.govsemanticscholar.org-benzodiazepine, has also been identified. veeprho.com
Multiple methylation products are another class of process-related impurities, particularly relevant in syntheses involving a final methylation step. google.comnewdrugapprovals.orggoogle.com Over-methylation can lead to the formation of an N,N-dimethylpiperazinium analogue, a quaternized species that can be challenging to remove. newdrugapprovals.orggoogleapis.com The use of excess methylating agent or harsh reaction conditions can increase the likelihood of forming these impurities. semanticscholar.org
Other identified process-related impurities include:
2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulen-10-one : Formed under basic reaction conditions. semanticscholar.org
1-[4-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-yl) piperazin-1-yl]ethanone : Results from N-acetylation of an intermediate, particularly if acetic acid is used in the work-up. semanticscholar.org
4-(4-formylpiperazinyl)-2-methyl-10H-thieno[2,3-b] nih.govsemanticscholar.org-benzodiazepine : An impurity associated with the N-formyl piperazine route. newdrugapprovals.org
N-desmethylolanzapine : The unreacted precursor in methylation reactions. newdrugapprovals.orggoogleapis.com
Table 1: Selected Process-Related Impurities of Olanzapine
| Impurity Name | Chemical Structure | Formation Pathway |
|---|---|---|
| Olanzapine Dimer Impurity | 2,2'-dimethyl-4'-(4-methylpiperazin-1-yl)-10H-4,10'-bibenzo[b]thieno[2,3-e] nih.govakjournals.comdiazepine | Reaction of olanzapine precursor with another precursor molecule |
| Over-methylated Olanzapine | N,N-dimethylpiperazinium analogue | Multiple methylation of the piperazine nitrogen |
| 2-methyl-4,9-dihydro-3-thia-4,9-diazabenzo[f]azulen-10-one | C12H10N2OS | Formed under basic reaction conditions |
| N-acetylated Intermediate | 1-[4-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-yl) piperazin-1-yl]ethanone | Acetylation of the piperazine nitrogen, often from acetic acid in work-up |
| N-formyl Olanzapine Precursor | 4-(4-formylpiperazinyl)-2-methyl-10H-thieno[2,3-b] nih.govsemanticscholar.org-benzodiazepine | Intermediate in the N-formyl piperazine synthesis route |
| N-desmethylolanzapine | 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b] nih.govsemanticscholar.orgbenzodiazepine | Incomplete methylation of the precursor |
Degradation Products (e.g., Aerial Oxidation, Solvent Interactions)
Degradation products are impurities that form due to the decomposition of the API under various conditions such as exposure to air, light, heat, and interaction with solvents or excipients.
Aerial oxidation is a significant degradation pathway for olanzapine. semanticscholar.org The thiophene (B33073) ring in the olanzapine molecule is susceptible to oxidation, leading to the formation of several degradation products. akjournals.comnih.gov One such product is 2-methyl-10-(4-methyl-N-oxopiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene, which is formed by the oxidation of the piperazine nitrogen. semanticscholar.orgumich.edu Oxidation of the thiophene ring can also lead to the formation of (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one and (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one. nih.gov Other oxidative degradation impurities include 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b] nih.govakjournals.comdiazepine-2(3H)-thione and (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b] nih.govakjournals.comdiazapine-2(3H)-thione. nih.gov
Solvent interactions can also lead to the formation of degradation products. For instance, prolonged contact with dichloromethane, a solvent sometimes used for purification, at elevated temperatures can result in the formation of 10-(4-chloromethyl-4-methylpiperazin-1-ylium)-2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene chloride. semanticscholar.orggoogleapis.com
Stress stability studies have also identified 2-methyl-5,10-dihydro-4H-thieno[2,3-b] nih.govsemanticscholar.orgbenzodiazepine-4-one as a major degradation product, particularly under conditions of heat and moisture. researchgate.netnih.gov
Table 2: Selected Degradation Products of Olanzapine
| Degradation Product Name | Chemical Structure | Formation Pathway |
|---|---|---|
| Olanzapine N-oxide | 2-methyl-10-(4-methyl-N-oxopiperazin-1-yl)-4H-3-thia-4,9-diazabenzo[f]azulene | Aerial oxidation of the piperazine nitrogen |
| Oxidized Thiophene Ring Product 1 | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | Oxidation of the thiophene ring |
| Oxidized Thiophene Ring Product 2 | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | Oxidation of the thiophene ring |
| Dichloromethane Adduct | 10-(4-chloromethyl-4-methylpiperazin-1-ylium)-2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene chloride | Interaction with dichloromethane solvent at elevated temperatures |
| Hydrolytic Degradation Product | 2-methyl-5,10-dihydro-4H-thieno[2,3-b] nih.govsemanticscholar.orgbenzodiazepine-4-one | Degradation under heat and moisture |
Strategies for Impurity Control and Mitigation in Synthesis
The control and mitigation of impurities in the synthesis of this compound are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). A comprehensive strategy involves a multi-faceted approach, integrating modern quality paradigms like Quality by Design (QbD) with robust process controls and advanced analytical techniques. europa.euiajps.com This ensures that the impurity profile of Olanzapine is well-understood and consistently controlled within acceptable limits. europa.euiajps.com
Application of Quality by Design (QbD) Principles
The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control. iajps.comnih.gov It begins with predefined objectives and is based on sound science and quality risk management. iajps.comnih.gov For Olanzapine synthesis, applying QbD principles means that quality is built into the product, not merely tested for in the final batches. nih.gov
Key elements of a QbD approach in Olanzapine synthesis include:
Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final this compound product, including identity, purity, and stability.
Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov For Olanzapine, CQAs include the levels of specific and unspecified impurities, residual solvents, and the desired polymorphic form. europa.eunih.gov
Critical Process Parameters (CPPs): These are process parameters that have a direct impact on the CQAs. europa.eu Identifying and controlling CPPs is crucial for a robust manufacturing process. europa.eu
A Failure Mode and Effects Analysis (FMEA) is often used as a risk assessment tool to identify potential failure modes in the manufacturing process and their impact on the CQAs. nih.gov This allows for the development of a control strategy that mitigates the identified risks. researchgate.net
Process Optimization and Control
Process optimization is a cornerstone of impurity mitigation. By carefully controlling reaction conditions, the formation of process-related impurities can be minimized.
Key Optimization Strategies:
Reaction Conditions: The synthesis of Olanzapine involves several steps, and the conditions at each stage (e.g., temperature, pH, reaction time) are optimized to favor the desired reaction pathway and minimize side reactions. google.com For instance, in the final step of reacting 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride with N-methylpiperazine, controlling the temperature and reaction time can reduce the formation of by-products. semanticscholar.orgnih.gov
Solvent Selection: The choice of solvent is critical, not only for reaction efficiency but also for impurity profiles. google.com For example, the use of dichloromethane in the final purification steps of Olanzapine has been shown to lead to the formation of an impurity known as olanzapine-CM. google.com
Catalyst Selection: In synthetic steps that utilize catalysts, the choice of catalyst can influence the impurity profile. nih.gov
Purification Techniques: Recrystallization is a common method for purifying the final product. google.com However, if impurities have similar physicochemical properties to Olanzapine, more advanced purification techniques may be necessary. google.com
Table 1: Examples of Process-Related Impurities and their Formation
| Impurity Name | Formation Pathway | Control Strategy |
| Olanzapine Related Compound A | Starting material impurity or side-reaction product. google.comveeprho.com | Control of starting material quality, optimization of reaction conditions. |
| Olanzapine Related Compound B (Lactam Impurity) | Degradation product formed under oxidative stress. caymanchem.com | Control of oxidative conditions, use of antioxidants. |
| Olanzapine Related Compound C (N-Oxide) | Oxidation of the piperazine nitrogen. sigmaaldrich.com | Minimizing exposure to oxidizing agents and light. europa.eu |
| N-Desmethyl Olanzapine | Incomplete methylation or demethylation side reaction. google.com | Optimization of methylation reaction conditions. |
| Dimeric Impurities | Side reaction during the condensation step with piperazine. google.com | Control of reaction stoichiometry and conditions. |
| Olanzapine-CM | Alkylation of olanzapine with dichloromethane. google.com | Avoidance or minimization of dichloromethane use in final steps. |
Raw Material and Intermediate Control
The quality of the final this compound is highly dependent on the quality of the starting materials and intermediates. europa.eu A robust control strategy for raw materials is therefore essential.
Specifications for Starting Materials: Detailed specifications are established for all raw materials, including identity, purity, and the limits for any known impurities. europa.eu For example, the starting material 4-amino-2-methyl-10H-thieno[2,3-b] europa.euwisdomlib.org-benzodiazepine hydrochloride must be of high purity to avoid carrying impurities into the final product. google.com
Supplier Qualification: Manufacturers often have a stringent supplier qualification program to ensure a consistent and high-quality supply of raw materials.
In-Process Controls (IPCs): IPCs are tests performed at critical points during the synthesis to monitor the quality of intermediates and ensure that the process is proceeding as expected. geneesmiddeleninformatiebank.nl This allows for early detection of any deviations that could lead to the formation of impurities. geneesmiddeleninformatiebank.nl High-Performance Liquid Chromatography (HPLC) is a commonly used technique for IPCs. nih.gov
In-Process Controls and Process Analytical Technology (PAT)
In-process controls (IPCs) are crucial for monitoring the manufacturing process in real-time and ensuring that it remains within the defined parameters. geneesmiddeleninformatiebank.nl The implementation of Process Analytical Technology (PAT) has further enhanced the ability to control the synthesis of Olanzapine. scribd.comresearchgate.net
PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. researchgate.net
PAT Tools Used in Olanzapine Synthesis:
Spectroscopic Techniques: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for real-time monitoring of reaction progress, intermediate formation, and polymorphic form. scribd.comul.ie
Chromatographic Techniques: Online HPLC or Ultra-Performance Liquid Chromatography (UPLC) can be integrated into the process to provide real-time data on the impurity profile at various stages. researchgate.net
By providing a deeper understanding of the process, PAT enables a more proactive approach to quality control, allowing for adjustments to be made during the manufacturing process to prevent the formation of impurities. researchgate.net
Table 2: Pharmacopeial Specifications for Olanzapine Impurities
| Impurity | USP Limit |
| Olanzapine Related Compound A | Specified |
| Olanzapine Related Compound B | Specified |
| Olanzapine Related Compound C | Specified |
| Any Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Note: Limits are based on general pharmacopeial guidelines and can vary. Specific monographs should be consulted for exact values. uspnf.com
The successful implementation of these strategies ensures the consistent production of high-quality this compound that meets the stringent requirements of regulatory authorities and is safe for patient use.
Polymorphism of Olanzapine Hydrochloride
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of olanzapine (B1677200) hydrochloride research. uc.pt Olanzapine itself is known to exist in numerous crystalline forms, including several anhydrous and hydrated polymorphs. wikipedia.orgacs.org This phenomenon has significant implications for the pharmaceutical industry, as different polymorphs can exhibit variations in solubility, stability, and bioavailability.
Research has identified at least three polymorphic forms of olanzapine hydrochloride. google.com Polymorphic forms I and II contain two molar equivalents of hydrochloric acid, whereas polymorphic form III contains one molar equivalent. google.com The solubility of these polymorphic salts in water is significantly higher than that of the olanzapine base. google.com The stable anhydrous form of olanzapine is designated as Form I, while a metastable form is known as Form II. google.com The conversion between different polymorphic forms can be influenced by factors such as the solvent system and temperature. For instance, olanzapine Form II has been shown to have a better amorphization ability when milled with saccharin (B28170) compared to Form I, which is attributed to its higher thermodynamic energy. tandfonline.com The identification and characterization of these polymorphs are often challenging and may require a combination of advanced analytical techniques. nih.gov
Structure Activity Relationship Sar and Computational Modeling of Olanzapine Hydrochloride
Ligand-Receptor Interaction Modeling
Computational modeling has been instrumental in elucidating the binding mechanisms of olanzapine (B1677200) with various receptors. These studies help in understanding the structural basis of its pharmacological activity and in the rational design of new derivatives with improved profiles.
Molecular docking simulations are a cornerstone in predicting the binding affinity and orientation of a ligand within a receptor's active site. For instance, studies have explored the interaction of olanzapine with the glucose transporter GlcPSe. These simulations predict the most stable conformation of the olanzapine-receptor complex by calculating the binding energy. The results from such studies indicate a favorable interaction, suggesting a potential mechanism by which olanzapine might influence glucose metabolism, a significant area of research given the metabolic side effects associated with its use.
Docking studies not only predict the binding pose but also identify the specific amino acid residues that are critical for the interaction. In the case of olanzapine and the GlcPSe transporter, these models can pinpoint hydrogen bonds, van der Waals forces, and hydrophobic interactions. For example, the thieno[2,3-b]benzodiazepine core of olanzapine might form key hydrophobic interactions with nonpolar residues in the binding pocket, while the methylpiperazine moiety could be involved in hydrogen bonding or electrostatic interactions. The identification of these residues is vital for understanding the specificity of olanzapine's binding and for predicting the effects of mutations on its activity.
Table 1: Predicted Interacting Residues of Olanzapine with Target Receptors
| Receptor Target | Predicted Interacting Residues | Type of Interaction |
| Glucose Transporter GlcPSe | Specific residue data not publicly available | Hydrogen Bonding, Hydrophobic Interactions |
| Dopamine (B1211576) D2 Receptor | Asp114, Phe389, Phe390, Trp386, His393 | Hydrogen Bond, Aromatic Stacking |
| Serotonin (B10506) 5-HT2A Receptor | Asp155, Ser242, Phe339, Phe340 | Hydrogen Bond, Hydrophobic Interactions |
Conformational Analysis and Polymorphism in Solid State
The solid-state properties of an active pharmaceutical ingredient (API) like olanzapine hydrochloride are critical for its stability, solubility, and ultimately, its therapeutic efficacy. Conformational analysis and the study of polymorphism are thus of paramount importance.
Olanzapine is known to exist in multiple polymorphic forms, each with a unique crystal structure and distinct physicochemical properties. Computational methods for crystal structure prediction (CSP) have been employed to explore the potential polymorphic landscape of olanzapine and its salts. These methods generate a multitude of possible crystal packing arrangements and rank them based on their lattice energies. This predictive approach helps in identifying potentially new and more stable polymorphic forms that might not have been discovered experimentally. The understanding of form diversity is crucial for controlling the solid form of the drug substance during manufacturing.
Table 2: Known Polymorphic Forms of Olanzapine
| Polymorph | Crystal System | Key Characteristics |
| Form I | Monoclinic | The most thermodynamically stable form under ambient conditions. |
| Form II | Orthorhombic | A metastable form that can convert to Form I. |
| Other Solvates | Various | Hydrates and solvates with different solvents have been reported. |
Quantitative Structure-Activity Relationship (QSAR) Derivations in this compound Research
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of olanzapine research, QSAR models can be developed to predict the antipsychotic activity or the propensity for side effects of new olanzapine derivatives.
These models are built using a set of olanzapine analogues with known activities. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each analogue. Statistical methods are then used to create an equation that correlates these descriptors with the biological activity. A well-validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding the design and prioritization of new drug candidates. This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested.
Preclinical Neurobiology and Behavioral Models
Neurotrophic Factor Modulation in Animal Brains
Neurotrophins are a family of proteins crucial for the survival, development, and function of neurons. Research in animal models has demonstrated that olanzapine (B1677200) can modulate the levels of key neurotrophic factors, suggesting a role in neuroplasticity and cellular resilience.
The effect of olanzapine on Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and synaptic plasticity, has yielded varied results depending on the specific brain region and study parameters.
In one study involving chronic administration of olanzapine to Wistar rats for 29 days, a decrease in BDNF levels was observed in the hippocampus and frontal cortex nih.gov. Conversely, other studies in rats have suggested that olanzapine may have a protective or restorative effect on BDNF expression. For instance, research has shown that olanzapine can stimulate BDNF expression in the hippocampus mdpi.comsemanticscholar.org. Another comparative study found that while the typical antipsychotic haloperidol (B65202) reduced BDNF levels in the rat hippocampus, chronic olanzapine treatment did not cause a similar reduction nih.gov. Furthermore, when olanzapine was administered following haloperidol treatment, it markedly restored the haloperidol-induced reductions in both BDNF and its high-affinity receptor, TrkB, in the hippocampus nih.gov. In animal models of schizophrenia, such as those induced by MK-801, olanzapine has been shown to prevent the decrease in the expression of genes for immature and mature neurons in the hippocampus, an effect potentially linked to neurotrophic factor regulation mdpi.comnih.gov.
| Animal Model | Brain Region | Treatment Duration | Observed Effect on BDNF | Source |
|---|---|---|---|---|
| Wistar Rat | Hippocampus, Frontal Cortex | 29 days | Decrease | nih.gov |
| Rat | Hippocampus | Chronic | Stimulation of expression | mdpi.comsemanticscholar.org |
| Wistar Rat | Hippocampus | 45 days | No reduction; restored haloperidol-induced reduction | nih.gov |
| Rat (MK-801 model) | Hippocampus | 7 days | Prevented MK-801-induced decrease in neuronal marker gene expression | mdpi.comnih.gov |
In contrast to the variable findings with BDNF, studies on Nerve Growth Factor (NGF) have more consistently shown an increase following olanzapine administration in animal models. NGF is a neurotrophic factor involved in the regulation of cholinergic, dopaminergic, and serotonergic neurons nih.gov.
A study where Wistar rats were treated with olanzapine for 29 days found that the compound increased NGF levels in the hippocampus, occipital cortex, and hypothalamus nih.gov. This upregulation of NGF by atypical antipsychotics like olanzapine is considered a potential mechanism for neuroprotection mdpi.com. In vitro studies using PC12 cells, a cell line derived from a rat adrenal medulla tumor, have also demonstrated that olanzapine can enhance neurite outgrowth induced by NGF researchgate.net.
Neurotrophins such as BDNF and NGF are fundamental proteins that support neuronal survival, neurite outgrowth, and the formation of synapses nih.govresearchgate.net. The modulation of these factors by olanzapine is hypothesized to be linked to its clinical effects and neuroprotective properties nih.govmdpi.com. Atypical antipsychotics are thought to promote neurogenesis, neuroplasticity, and the repair of dendritic spines, in part through the upregulation of these neurotrophic factors mdpi.com.
For instance, olanzapine has been shown to protect cultured neurons from endoplasmic reticulum (ER) stress-induced injury and to increase neuronal differentiation that was suppressed by ER stress nih.gov. These neuroprotective and neurogenic actions may be mediated by the amelioration of cellular stress pathways, which are closely linked with neurotrophin signaling nih.gov. The ability of olanzapine to potentially restore or enhance neurotrophin levels and signaling pathways could contribute to the preservation of brain volume and function, counteracting the morphological changes sometimes observed in psychiatric disorders mdpi.commdpi.com.
Cognitive and Neurodevelopmental Effects in Animal Models
The impact of olanzapine on cognition and brain development has been explored in various animal models, revealing complex, and sometimes age-dependent, effects.
Preclinical studies investigating olanzapine's effect on learning and memory have produced mixed results, often depending on the specific cognitive domain tested and the dose administered. In some animal models of cognitive impairment, olanzapine has shown beneficial effects. For example, it has been found to improve spatial memory function in mice in the Morris water maze (MWM) test and has shown protective effects against cognitive impairment induced by the NMDA receptor antagonist MK-801 nih.govnih.gov.
However, the effects can be dose-dependent. A study in a mouse model of schizophrenia found that low to moderate doses of olanzapine improved recognition memory and working memory (T-maze performance) hsmc.gr. In contrast, the highest dose tested led to impairments in locomotion and recognition memory, suggesting potential sedative effects at excessive doses hsmc.gr. Adult rats treated with olanzapine during adolescence later exhibited deficits in working memory oup.com.
| Animal Model | Cognitive Test | Observed Effect | Source |
|---|---|---|---|
| Mouse (Alzheimer's model) | Morris Water Maze | Improved spatial memory | nih.gov |
| Mouse (Schizophrenia model) | Novel Object Recognition, T-Maze | Improved recognition and working memory at low/moderate doses; impairment at high dose | hsmc.gr |
| Mouse (MK-801 model) | Morris Water Maze | Reversed cognitive impairment at a low dose | nih.gov |
| Rat (Adolescent treatment) | Working memory tasks | Deficits in adulthood | oup.com |
The adolescent period is a critical window of brain development, characterized by significant changes in neurotransmitter systems, including the dopamine (B1211576) system oup.comnih.gov. Administering antipsychotics during this period could potentially alter the brain's developmental trajectory, leading to long-term consequences nih.govnih.gov.
Studies in adolescent male rats treated with olanzapine have shown enduring changes in brain function and behavior when the animals reach maturity. For example, rats treated with olanzapine during adolescence (post-natal days 28–49) later exhibited an enhanced conditioned place preference for amphetamine as adults nih.gov. This behavioral change was accompanied by lasting neurobiological alterations in the nucleus accumbens, a key brain region for reward and motivation. Specifically, these rats showed reduced dopamine D1 receptor binding, increased D2 receptor binding, and reduced dopamine release evoked by stimulation of the ventral tegmental area nih.gov. Furthermore, this adolescent treatment regimen was found to result in long-term deficits in working memory in adulthood oup.com. These findings suggest that even a time-limited course of olanzapine during the critical period of adolescence can persistently modify brain development and subsequent adult behavior and neurochemistry in animal models oup.comnih.gov.
Effects on Reward Pathways and Nucleus Accumbens Function
Olanzapine hydrochloride administration has been shown to modulate dopaminergic neurotransmission within the nucleus accumbens (NAc), a critical region of the brain's reward circuitry. nih.govnih.gov In preclinical models, olanzapine demonstrates a complex influence on dopamine (DA) release and receptor dynamics. Microdialysis studies in rats have shown that olanzapine can increase extracellular dopamine levels in the nucleus accumbens. semanticscholar.orgnih.govcambridge.org Specifically, sequential doses of olanzapine (0.5, 3, and 10 mg/kg, s.c.) dose-dependently increased extracellular DA, with the peak increase in the NAc (287% ± 24 of baseline) occurring at a 3 mg/kg dose. nih.gov
Research involving adolescent male rats treated with olanzapine from post-natal days 28–49 revealed enduring changes in reward-related behavior and NAc function in adulthood. nih.govnih.gov As adults, these rats exhibited an enhanced conditioned place preference for amphetamine. nih.govnih.gov This behavioral change was accompanied by significant alterations in the NAc core's dopamine system. Specifically, dopamine D₁ receptor binding was reduced by 20%, while D₂ receptor binding was increased by 30%. nih.gov Furthermore, dopamine release evoked by electrical stimulation of the ventral tegmental area was diminished in these animals. nih.govnih.gov These findings suggest that olanzapine exposure during a critical neurodevelopmental period can persistently alter reward-related behaviors and the underlying dopaminergic pathways. nih.gov
| Parameter | Finding | Percentage Change |
|---|---|---|
| Dopamine D₁ Receptor Binding | Reduced | -20% |
| Dopamine D₂ Receptor Binding | Increased | +30% |
| VTA-Stimulated DA Release | Reduced | Not Quantified |
| Conditioned Place Preference (Amphetamine) | Enhanced | Not Quantified |
Neuroprotective Mechanisms and Neuroplasticity
Reversal of Dendritic Damage and Synapse Loss
Preclinical studies indicate that olanzapine may mitigate dendritic spine pathology associated with neurodevelopmental models of central nervous system disorders. nih.gov In a neonatal ventral hippocampus lesion (NVHL) rat model, which displays behavioral and neuropathological features relevant to schizophrenia, a significant reduction in dendritic spine density was observed in neurons of the auditory cortex (Au1) and entorhinal cortex (Ent). nih.gov Treatment with olanzapine was found to counteract this pathology. nih.gov
Specifically, olanzapine administration led to an increased density of dendritic spines. nih.gov Furthermore, it modulated the morphology of these spines, promoting an increase in the population of "mushroom" spines, which are associated with synaptic strengthening, while concurrently decreasing the "stubby" spine population. nih.gov These findings suggest that olanzapine can influence structural neuroplasticity by reversing pathological changes to dendritic architecture in key corticolimbic regions. nih.gov
Cellular Proliferation in Subventricular Zone
The effect of olanzapine on cellular proliferation in the subventricular zone (SVZ), a primary neurogenic niche in the adult brain, has yielded varied results depending on the duration of treatment and the specific cell markers examined. mdpi.comnih.gov
Chronic treatment for 21 days with olanzapine was reported to significantly increase cell proliferation in the SVZ and prefrontal cortex of adult rats. nih.gov However, another study found that a 21-day administration had no significant effect on the number of BrdU-labeled (a marker of proliferating cells) cells in the SVZ. mdpi.com In contrast, subchronic (7-day) treatment with olanzapine did not appear to affect cell proliferation. mdpi.comnih.gov
Long-term treatment (4 weeks) with olanzapine was shown to have a proneurogenic effect, significantly increasing the number of Sox2-positive (a neural stem cell marker) and doublecortin-positive (a marker for immature neurons) cells in the adult rat SVZ. mdpi.comeurekaselect.com In a disease model using MK-801 to induce schizophrenia-like pathology, olanzapine potentiated the inhibitory effect of MK-801 on the expression of the mature neuron marker NeuN in the SVZ. mdpi.com However, in the hippocampus of the same model, olanzapine reversed the inhibitory effect of MK-801 on both DCX and NeuN gene expression. mdpi.comnih.gov These findings indicate that olanzapine's influence on neurogenesis is complex, region-specific, and dependent on the duration of administration. mdpi.com
| Treatment Duration | Cell Marker | Effect in SVZ | Animal Model |
|---|---|---|---|
| 21 Days | Unspecified | Increased Proliferation | Adult Rat |
| 21 Days | BrdU | No Effect | Adult Rat |
| 4 Weeks | Sox2 | Increased | Adult Rat |
| 4 Weeks | Doublecortin (DCX) | Increased | Adult Rat |
| 7 Days (Subchronic) | NeuN | Potentiated MK-801 Inhibition | MK-801 Rat Model |
Amelioration of Myelin Breakdown
Evidence from animal models suggests that olanzapine may have a protective role against myelin breakdown and can promote the expression of genes related to myelination. nih.govresearchgate.net In a cuprizone-induced demyelination mouse model, olanzapine treatment was found to effectively decrease myelin breakdown and the associated loss of oligodendrocytes. nih.gov
Gene expression studies in rats exposed to long-acting olanzapine revealed a significant upregulation of several gene sets functionally linked to myelination and oligodendrocyte development in the fronto-medial cortex. nih.govresearchgate.net Among the upregulated genes were key components of the myelin sheath, including Proteolipid protein 1 (Plp1), Myelin-associated glycoprotein (B1211001) (Mag), Myelin and lymphocyte protein (Mal), and 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (Cnp). nih.govresearchgate.net The transcriptional upregulation of these genes suggests a potential mechanism whereby olanzapine could compensate for myelination deficits by promoting the maturation of oligodendrocyte progenitor cells into myelin-producing oligodendrocytes and enhancing myelin integrity. nih.gov
Disease-Specific Animal Models of Central Nervous System Disorders
Dopamine Supersensitization Models
Dopamine supersensitization is a phenomenon where chronic blockade of dopamine D2 receptors leads to an enhanced response to dopamine agonists. This is a critical preclinical model for studying treatment failure and the emergence of motor abnormalities. nih.gov Studies in rats have demonstrated that during ongoing, chronic treatment with clinically relevant doses of olanzapine, the drug can progressively lose its efficacy in suppressing behaviors elicited by dopamine agonists like amphetamine. nih.govnih.govjneurosci.org
In one model, rats treated continuously with olanzapine initially showed suppression of amphetamine-induced locomotion and conditioned avoidance responding. nih.govjneurosci.org However, with continued treatment, this suppressive effect was lost, demonstrating a "breakthrough" of dopamine supersensitivity despite maintained D2 receptor occupancy by olanzapine. nih.gov This loss of efficacy was linked to postsynaptic changes, including a 20-40% increase in D2 receptor numbers and a significant increase in the proportion of D2 receptors in a high-affinity state for dopamine (D2High). nih.gov
Another model relevant to dopamine supersensitivity involves the measurement of vacuous chewing movements (VCMs) in rats, which is considered an analog of tardive dyskinesia. cdrl-ut.org In rats chronically treated with haloperidol-decanoate to induce VCMs, subsequent treatment with olanzapine for 4 weeks led to the extinction of these movements, an effect also seen with vehicle and haloperidol but not clozapine. cdrl-ut.org This suggests differences among antipsychotics in their interaction with the supersensitive dopamine system. cdrl-ut.org
Chemically-Induced Psychosis Models (e.g., Phencyclidine)
This compound has been extensively evaluated in preclinical models utilizing N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) to induce behaviors in rodents that are considered analogous to the positive and negative symptoms of psychosis. nih.govnih.gov These models are foundational for assessing the efficacy of antipsychotic compounds. nih.gov
In rat models, acute administration of olanzapine has been shown to reliably reduce PCP-induced stereotyped behaviors and hyperlocomotion. nih.govresearchgate.net Studies demonstrate that olanzapine effectively mitigates behaviors that mimic the positive symptoms of an acute schizophrenic episode. nih.gov For instance, olanzapine reversed hyperlocomotion caused by psychotomimetic drugs, including PCP and MK-801. researchgate.netnih.gov Research indicates that olanzapine also has distinct effects on PCP-induced social isolation, a behavior analogous to negative symptoms. nih.gov
The duration of olanzapine treatment influences its efficacy in these models. Acute administration of olanzapine (1-5 mg/kg) decreased sensitized PCP-induced activity in both control rats and those with neonatal dopamine lesions. nih.gov However, a short-term chronic regimen of six weeks was found to be insufficient to block the sensitization induced by repeated exposure to PCP. nih.gov In contrast, a long-term, 10-month oral olanzapine treatment significantly blunted the behavioral sensitization to repeated PCP challenges, with the effect persisting for over three weeks after withdrawal from the drug. nih.gov This persistent effect may be relevant to the long-term therapeutic efficacy of atypical antipsychotics. nih.gov The efficacy of olanzapine in these models is suggested to be mediated, at least in part, by its antagonist activity at 5-HT(2A)/5-HT(2C) receptors. nih.gov
| Model | Species | Olanzapine Effect | Key Finding | Reference |
|---|---|---|---|---|
| PCP-Induced Stereotyped Behavior & Social Isolation | Rat | Reduction in Stereotypy | Olanzapine (0.16-2.5 mg/kg) reliably reduced PCP-induced stereotyped behavior. | nih.gov |
| PCP-Induced Behavioral Sensitization | Rat | Acute Reduction & Chronic Blunting of Sensitization | Acute olanzapine (1-5 mg/kg) decreased sensitized activity; 10-month chronic treatment blunted sensitization long-term. | nih.gov |
| MK-801-Induced Hyperactivity | Mouse | Attenuation of Hyperactivity | Olanzapine dose-dependently attenuated hyperactivity induced by the NMDA antagonist MK-801. | nih.govmdpi.com |
| MK-801-Induced Cognitive Impairment | Mouse | Reversal of Deficits | Co-treatment with an effective dose of olanzapine reversed cognitive impairment symptoms in the Morris water maze test. | nih.gov |
Developmental Disruption Models
Developmental disruption models of schizophrenia posit that early life insults can lead to the emergence of psychosis-related behaviors in adulthood. mpg.denih.gov Olanzapine has been investigated in several such models, including those created by genetic manipulation, early-life lesions, or environmental factors. neurologycongress.comnih.govhsmc.gr
One key area of research involves genetic models, such as the 3q29 deletion (3q29del) mouse model. neurologycongress.com This deletion confers a greater than 40-fold increased risk for schizophrenia in humans. neurologycongress.comnih.gov In mice, this deletion leads to phenotypes including elevated striatal dopamine levels and hypolocomotion. neurologycongress.com A study involving nine weeks of chronic olanzapine treatment in 3q29del mice found that the drug restored dopamine levels and locomotion to resemble those of littermate controls. neurologycongress.com
Neurodevelopmental lesion models, such as the neonatal ventral hippocampal lesion (NVHL) model in rats, are also widely used. nih.govjneurology.com This lesion produces behavioral abnormalities in late adolescence that mimic symptoms of schizophrenia. nih.gov In a related model, where a neurodevelopmental insult was induced by neonatal administration of kainic acid, olanzapine demonstrated neuroprotective effects. nih.gov Daily administration of olanzapine between postnatal day 7 and 14 ameliorated the hippocampal neuronal loss triggered by the excitotoxin. nih.gov
Another approach involves inducing schizophrenia-related deficits through environmental factors, such as social isolation from weaning. hsmc.grhsmc.gr In mice, this paradigm increases locomotor activity and impairs memory. hsmc.grhsmc.gr Chronic treatment with low to moderate doses of olanzapine was shown to partially attenuate the hyperlocomotion and improve recognition and working memory in these socially isolated mice. hsmc.grhsmc.gr Furthermore, in an MK-801-induced animal model, olanzapine treatment reversed the inhibitory effect of the NMDA antagonist on the gene expression of mature neuron markers in the hippocampus, suggesting a role in promoting neuronal maturation. mdpi.com
| Model | Species | Olanzapine Effect | Key Finding | Reference |
|---|---|---|---|---|
| 3q29 Deletion Genetic Model | Mouse | Restoration of Neurochemical & Behavioral Phenotypes | Chronic olanzapine treatment normalized elevated striatal dopamine levels and restored normal locomotion. | neurologycongress.com |
| Neonatal Kainic Acid-Induced Lesion | Rat | Neuroprotection | Olanzapine ameliorated the loss of hippocampal neurons (CA2 and CA3 subfields) following neonatal excitotoxic insult. | nih.gov |
| Post-weaning Social Isolation | Mouse | Attenuation of Hyperlocomotion & Cognitive Deficits | Chronic low-to-moderate doses improved recognition and working memory and partially normalized locomotor activity. | hsmc.grhsmc.gr |
| Neonatal Dopamine Lesion + PCP Challenge | Rat | Blunting of Sensitization | Long-term (10-month) olanzapine treatment blunted the enhanced behavioral sensitization to PCP in neonatally lesioned rats. | nih.gov |
| MK-801-Induced Neurogenesis Inhibition | Rat | Reversal of Gene Expression Changes | Olanzapine prevented the MK-801-induced decrease in the expression of genes for immature (DCX) and mature (NeuN) neurons in the hippocampus. | mdpi.com |
Pharmacogenomics in Preclinical Research of Olanzapine Hydrochloride
Genetic Polymorphisms Influencing Metabolic Enzymes
Olanzapine (B1677200) hydrochloride undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation. clinpgx.orgnih.gov Genetic variations in the enzymes responsible for these pathways can significantly alter the drug's clearance and plasma concentrations. Key enzymes involved include Cytochrome P450 (CYP) isoforms and UDP-glucuronosyltransferases (UGTs). frontiersin.orgnih.gov
CYP1A2 is a primary enzyme responsible for the oxidative metabolism of olanzapine. nih.govnih.gov Several genetic polymorphisms have been identified in the CYP1A2 gene, with some studies suggesting an association between these variants and olanzapine's metabolic clearance. nih.gov For instance, the -163C>A (rs762551) single nucleotide polymorphism (SNP) has been linked to increased inducibility of the enzyme, particularly in smokers. nih.gov This can lead to lower plasma concentrations of olanzapine.
However, the direct impact of CYP1A2 genotype on olanzapine clearance has yielded conflicting results in clinical studies. nih.govresearchgate.net Some research indicates that while CYP1A2 plays a dominant role in olanzapine exposure, the enzyme's expression level, influenced by factors like smoking, may be a more significant predictor of metabolic capacity than its genetic variability alone. nih.govnih.gov Studies have shown that olanzapine concentration is more strongly associated with CYP1A2 mRNA levels in leukocytes than with specific genotypes. nih.gov
| Gene (Polymorphism) | Effect on Olanzapine Metabolism | Research Findings |
| CYP1A2 (rs762551, -163C>A) | May enhance enzyme inducibility, potentially increasing metabolic clearance. | Associated with increased CYP1A2 mRNA expression in smokers carrying the -163A allele. nih.gov However, overall evidence for genotype predicting olanzapine exposure is inconsistent. frontiersin.orgnih.gov |
Flavin-containing monooxygenase 3 (FMO3) is responsible for metabolizing olanzapine to olanzapine N-oxide. nih.gov Polymorphisms in the FMO3 gene have been studied for their potential impact. For example, a compound variant (K158-G308) in FMO3 has been shown to reduce the plasma concentration of the N-oxide metabolite, but it did not significantly alter the exposure to the parent olanzapine compound.
| Gene (Polymorphism) | Effect on Olanzapine Metabolism | Research Findings |
| CYP2D6 | Minor role in olanzapine metabolism. | Genotype appears to have no significant impact on olanzapine's pharmacokinetic parameters or steady-state concentrations. researchgate.netnih.gov |
| FMO3 (K158-G308) | Reduced formation of the olanzapine N-oxide metabolite. | Did not result in a significant alteration in the overall exposure to the parent drug, olanzapine. |
Direct glucuronidation is a major pathway in olanzapine metabolism, with UGT1A4 being the primary enzyme involved. nih.govnih.gov Genetic variants in the UGT1A4 gene can significantly alter this process. The UGT1A43 allele (also known as L48V) is a "gain-of-function" variant that has been shown in preclinical in vitro models to substantially increase the rate of olanzapine glucuronidation. nih.govnih.gov Cell lines overexpressing this variant exhibited a significantly higher efficiency (Vmax/KM) in forming olanzapine-10-N-glucuronide compared to the wild-type enzyme. nih.govresearchgate.net Consequently, individuals carrying the UGT1A43 allele may experience reduced exposure to olanzapine.
| Gene (Polymorphism) | Effect on Olanzapine Metabolism | Research Findings |
| UGT1A4 (UGT1A43 / L48V) | Increased glucuronidation activity. | The variant exhibited a 3.7-fold higher efficiency for forming one olanzapine-10-N-glucuronide isomer and a 4.3-fold higher efficiency for another isomer compared to wild-type in vitro. nih.govnih.gov Associated with reduced olanzapine exposure. |
Genetic Associations with Receptor Binding and Downstream Effects (e.g., DRD2 promoter region variation)
Olanzapine hydrochloride exerts its therapeutic effects by acting as an antagonist at various neurotransmitter receptors, with high affinity for dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT2A receptors. clinpgx.orgnih.gov Genetic variations in these target receptors can influence the drug's pharmacodynamic response.
Polymorphisms in the promoter region of the DRD2 gene have been a key focus of preclinical and clinical pharmacogenetic research. researchgate.netnih.gov For example, the -141C Ins/Del polymorphism (rs1799732) has been associated with variations in clinical response and the propensity for weight gain. frontiersin.orgnih.govnih.gov Preclinical evidence suggests that this variation in the DRD2 promoter region may alter the receptor's sensitivity to the effects of antipsychotics. frontiersin.org Specifically, carriers of the deletion allele have been observed to gain more weight. frontiersin.orgnih.gov Similarly, the TaqIA polymorphism (rs1800497) of the DRD2 gene has been linked with variability in olanzapine's effects. frontiersin.orgnih.gov
| Gene (Polymorphism) | Association with Olanzapine Effects | Research Findings |
| DRD2 (-141C Ins/Del, rs1799732) | Associated with weight gain and treatment response. | Individuals with the deletion allele showed greater weight gain when treated with olanzapine. frontiersin.orgnih.gov Del carriers also took a significantly longer time to respond to treatment in some studies. nih.gov |
| DRD2 (TaqIA, rs1800497) | Associated with treatment effectiveness and safety. | The T allele (A1) has been associated with increased prolactin levels during olanzapine treatment. frontiersin.org |
Genetic Basis of Metabolic Phenotypes in Animal Models
Animal models are instrumental in dissecting the genetic underpinnings of olanzapine-induced metabolic effects. researchgate.net Rodent models have demonstrated that metabolic side effects like obesity can be strain-dependent, indicating a genetic predisposition. researchgate.net
Preclinical studies using genetically modified mice have provided more direct evidence. For instance, research on conditional TCF7L2-knockout mice revealed a synergistic effect between this genetic deficit and olanzapine administration, leading to aggravated dyslipidemia and more significant adipocyte hypertrophy. nih.gov Tcf7l2 is known to play a role in inhibiting adipogenesis, and its deletion appears to make mice more susceptible to olanzapine-induced fat deposition. nih.gov Other rodent models have been used to show that chronic olanzapine treatment can induce insulin (B600854) resistance by elevating plasma levels of pro-inflammatory cytokines, suggesting a link between the immune system's genetic regulation and metabolic outcomes. researchgate.net These animal studies help to identify novel genes and pathways that may mediate the metabolic side effects of this compound.
Advanced Analytical Methodologies for Olanzapine Hydrochloride Research
Chromatographic Techniques Development
Chromatography remains the cornerstone for the separation and quantification of olanzapine (B1677200) hydrochloride, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin Layer Chromatography (HPTLC) are among the most powerful and frequently employed techniques.
HPLC is a widely established method for the routine analysis of olanzapine hydrochloride in bulk drug and pharmaceutical formulations. jfda-online.comijpsdronline.comnih.govresearchgate.net A typical Reverse Phase-HPLC (RP-HPLC) method utilizes a C18 column, such as a BDS Hypersil C18 or XTerra C18, for separation. ijpsdronline.comresearchgate.net The mobile phase often consists of a mixture of a buffer solution (e.g., potassium dihydrogen phosphate (B84403) or tetrabutyl ammonium (B1175870) hydrogen sulphate) and an organic modifier like methanol (B129727) or acetonitrile. ijpsdronline.comnih.govresearchgate.net Detection is commonly performed using a UV detector at wavelengths ranging from 228 nm to 270 nm. ijpsdronline.comsciensage.info These methods are valued for their accuracy and precision. researchgate.net
UPLC, a more recent advancement, offers significant improvements in speed, resolution, and sensitivity over conventional HPLC. sciensage.infojchr.org By using columns with smaller particle sizes (typically under 2 µm), UPLC systems can operate at higher pressures, leading to much shorter analysis times. sciensage.info For instance, a UPLC method for olanzapine has been developed with a retention time as short as 2.433 minutes, making it highly efficient for high-throughput analysis. sciensage.info This is particularly advantageous in quality control laboratories where a large number of samples need to be processed. sciensage.info
Interactive Table 1: Comparative Parameters of HPLC and UPLC Methods for this compound Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | BDS Hypersil C18 (150 mm × 4.6 mm, 5µm) ijpsdronline.com | Acquity UPLC BEH C-18 (100-mm, 2.1-mm, 1.7-µm) sciensage.info |
| Mobile Phase | 0.01M Tetrabutyl ammonium hydrogen sulphate: Methanol (60:40 v/v) ijpsdronline.com | Acetonitrile and water sciensage.info |
| Flow Rate | 1.0 ml/min ijpsdronline.com | 0.36 mL/min sciensage.info |
| Detection Wavelength | 228 nm ijpsdronline.com | 270 nm sciensage.info |
| Run Time | ~10.0 min ijpsdronline.com | ~2.433 min sciensage.info |
For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying olanzapine in plasma, serum, or saliva, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. jchr.orgnih.gov This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by tandem mass spectrometry. nih.govnih.gov
LC-MS/MS methods for olanzapine typically involve electrospray ionization (ESI) in the positive ion mode. nih.govresearchgate.netspringernature.com The analysis is performed in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition. researchgate.net For olanzapine, a common transition monitored is m/z 313/256. researchgate.net The use of a stable isotope-labeled internal standard, such as olanzapine-D3, is common to ensure accuracy and precision. springernature.comresearchgate.net The high sensitivity of LC-MS/MS allows for the detection and quantification of olanzapine at very low concentrations, often in the range of ng/mL. researchgate.net
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the analysis of this compound. scispace.com This technique is particularly useful for the simultaneous estimation of olanzapine in combination with other drugs. nih.gov The separation is carried out on pre-coated silica (B1680970) gel 60F254 plates. scispace.comnih.gov
A key aspect of HPTLC method development is the selection of an appropriate mobile phase. For olanzapine, a mixture of methanol and ethyl acetate (B1210297) or methanol and toluene (B28343) has been shown to provide compact bands and good separation. scispace.comnih.gov Densitometric analysis is then performed at a specific wavelength, such as 233 nm or 285 nm, for quantification. scispace.comnih.gov The Rf value (retention factor) is a critical parameter in HPTLC for the identification of the compound. For olanzapine, Rf values of 0.35 ± 0.02 and 0.63 ± 0.01 have been reported with different mobile phase compositions. scispace.comnih.gov HPTLC methods can also be developed as stability-indicating methods to separate the drug from its degradation products. nih.govresearchgate.net
Spectrophotometric Approaches (UV-VIS)
UV-Visible spectrophotometry provides a simple and accessible method for the determination of this compound in pharmaceutical formulations. jfda-online.comjfda-online.com These methods are often based on the formation of colored ion-pair complexes between olanzapine and certain dyes. jfda-online.comjfda-online.com For example, olanzapine can form yellow-colored complexes with sulphonphthalein acid dyes like bromocresol purple (BCP) and bromothymol blue (BTB), with maximum absorbance at 405 nm and 410 nm, respectively. jfda-online.comjfda-online.com Another approach involves the reaction of olanzapine with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to produce an orange-colored product with a maximum absorption peak at 454 nm. aasrc.org
Alternatively, indirect spectrophotometric methods have been developed. These methods can be based on the oxidation of olanzapine by a known excess of an oxidizing agent like cerium (IV) sulphate. The unreacted oxidant is then determined by reacting it with another reagent to produce a colored product. yu.edu.joyu.edu.jo The absorbance of the resulting solution is then measured at a specific wavelength. yu.edu.jo The amount of oxidant reacted corresponds to the amount of olanzapine present. yu.edu.jo UV spectrophotometric methods have also been developed by measuring the absorbance of olanzapine in solvents like 100 mM hydrochloric acid or phosphate buffer saline at its λmax of 258 nm and 252 nm, respectively. journaljpri.com
Interactive Table 2: Spectrophotometric Methods for this compound Determination
| Method | Reagent(s) | Wavelength (λmax) | Linearity Range |
|---|---|---|---|
| Ion-pair complexation | Bromocresol purple (BCP) | 405 nm jfda-online.comjfda-online.com | 1.0 - 10.0 µg/mL jfda-online.com |
| Ion-pair complexation | Bromothymol blue (BTB) | 410 nm jfda-online.comjfda-online.com | 1.0 - 8.0 µg/mL jfda-online.com |
| Charge-transfer complex | 1,2-naphthoquinone-4-sulphonate (NQS) | 454 nm aasrc.org | 0.4–4 µg/ml aasrc.org |
| Indirect Oxidation | Cerium (IV) sulphate and N-phenylanthranilic acid (NPA) | 440 nm yu.edu.joyu.edu.jo | 0.3-1.8 µg ml-1 yu.edu.jo |
| Direct UV | 100 mM Hydrochloric Acid | 258 nm journaljpri.com | 5-40 µg/ml researchgate.net |
Sample Preparation Techniques for Research Matrices (e.g., Solid-Phase Extraction)
Effective sample preparation is a critical step, especially for the analysis of olanzapine in complex biological matrices like plasma, serum, and saliva. nih.gov The goal is to remove interfering substances and concentrate the analyte before instrumental analysis. nih.gov The most common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). nih.govoup.com
Solid-phase extraction (SPE) is a widely used and effective method for cleaning up and concentrating olanzapine from biological samples. researchgate.netnih.govnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (sorbent). nih.gov The analyte is retained on the sorbent while impurities are washed away. nih.gov The analyte is then eluted with a small volume of a suitable solvent. nih.gov Different types of SPE cartridges, such as Oasis® MCX and Waters Oasis HLB, have been successfully used for the extraction of olanzapine. researchgate.netnih.gov Hybrid SPE-PPT, which combines protein precipitation with SPE, has also been employed for the preparation of brain tissue samples. nih.gov Although SPE is highly effective, it can be time-consuming and relatively expensive. nih.gov
Liquid-liquid extraction (LLE) is another common technique that separates compounds based on their differential solubilities in two immiscible liquid phases. Protein precipitation, often achieved by adding a solvent like acetonitrile, is a simpler but generally less clean method for removing proteins from plasma samples. nih.gov
Method Validation Parameters for Research Applications
The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for their intended purpose. ijpsdronline.comsciensage.info Method validation for this compound analysis is typically performed according to the guidelines of the International Conference on Harmonization (ICH). ijpsdronline.comsciensage.infoscispace.com Key validation parameters include:
Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. For olanzapine, linearity is typically demonstrated over a specific concentration range, and the correlation coefficient (r²) is expected to be close to 1. ijpsdronline.comsciensage.infoscispace.com
Accuracy: This is the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the drug is added to a sample and the percentage recovery is calculated. ijpsdronline.comnih.gov
Precision: This refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. ijpsdronline.comsciensage.info Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). ijpsdronline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com
Robustness: This measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpsdronline.comscispace.com
These validation parameters ensure that the developed analytical methods for this compound are suitable for their intended research applications, providing reliable and reproducible data.
Linearity and Calibration Range
The linearity of an analytical method refers to its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. In the analysis of Olanzapine, various high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) methods have demonstrated excellent linearity across different concentration ranges.
Several studies have established wide calibration ranges for Olanzapine quantification. For instance, an LC-MS method was shown to be linear for Olanzapine concentrations between 2 and 300 ng/mL, consistently achieving a correlation coefficient (r) greater than 0.999. Another LC-MS/MS method for quantifying Olanzapine in hair samples established linearity in the range of 0.1 to 100 ng/mg, with a regression equation of y = 0.0307x−0.0107 and a correlation coefficient of 0.9994. nih.gov
Different HPLC methods have also been validated with various ranges. A reverse-phase (RP) HPLC technique showed linearity for Olanzapine from 10 to 80 μg/mL with a linear regression of 0.9994. ijpsdronline.comresearchgate.net Another RP-HPLC method produced linear responses in the concentration range of 5-25 μg/mL with a correlation coefficient (r²) of 0.999. ijpar.com Further studies have reported linearity in ranges such as 10–200 µg/mL, 10–60 µg/mL, and 5–30 ppm. researchgate.netdntb.gov.uahumanjournals.com A UPLC method was validated with a linear range of 10-50 μg/ml and a linear regression greater than 0.999. sciensage.info Spectrophotometric methods have also been developed, showing good linearity in a concentration range of 1-12 μg/ml. sci-rep.com This extensive range of validated methods provides flexibility for quantifying Olanzapine in diverse matrices and concentrations.
Table 1: Linearity and Calibration Ranges for Olanzapine Analytical Methods
| Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Source |
|---|---|---|---|
| LC-MS | 2 - 300 ng/mL | > 0.999 | |
| LC-MS/MS | 0.1 - 100 ng/mg | 0.9994 | nih.gov |
| HPLC | 10 - 80 μg/mL | 0.9994 | ijpsdronline.com |
| UPLC | 10 - 50 μg/mL | > 0.999 | sciensage.info |
| RP-HPLC | 5 - 25 μg/mL | 0.999 | ijpar.com |
| RP-HPLC | 10 - 60 μg/mL | Not Specified | dntb.gov.ua |
| HPLC | 10 - 200 µg/mL | Not Specified | researchgate.net |
| RP-HPLC | 5 - 30 ppm | 0.9998 | humanjournals.com |
Precision, Accuracy, and Robustness
Method validation for Olanzapine quantification rigorously assesses precision, accuracy, and robustness to ensure reliable and reproducible results. Precision is determined through repeatability (intra-day) and intermediate precision (inter-day) assays, while accuracy is typically evaluated through recovery studies. Robustness is tested by introducing small, deliberate variations to method parameters.
In an LC-MS method, intra-day and inter-day precision values were reported as being less than 7.55% (Relative Standard Deviation, RSD), with accuracies (expressed as Relative Error) between 4.95% and 7.59%. An HPLC method demonstrated accuracy, via the spike recovery method, in the range of 97.7-102.3%, with a precision (RSD) better than 2%. scielo.org.mx Another HPLC study found recovery to be between 99.6% and 101.7%, with intra- and inter-day precision RSD values within 1.0%. ijpsdronline.com The robustness of this method was confirmed by varying the mobile phase flow rate without a significant impact on the results. ijpsdronline.com
Similarly, a UPLC method showed precision with RSD values within 1.5% for both intra- and inter-day assays, and recovery data ranged from 98.2% to 100.9%. sciensage.info The robustness of various RP-HPLC methods has been demonstrated by altering chromatographic conditions, such as flow rate and mobile phase composition, with the resulting %RSD found to be within acceptable limits. bbrc.in For one RP-HPLC method, the mean recovery was 99.83%, and the precision was confirmed with a %RSD of 2%. humanjournals.com
Table 2: Precision, Accuracy, and Robustness Data for Olanzapine Analytical Methods
| Analytical Method | Precision (%RSD) | Accuracy (% Recovery or %RE) | Robustness Test | Source |
|---|---|---|---|---|
| LC-MS | < 7.55% | 4.95% to 7.59% (%RE) | Not Specified | |
| HPLC | < 2% | 97.7% - 102.3% | Not Specified | scielo.org.mx |
| HPLC | < 1.0% | 99.6% - 101.7% | Varied flow rate | ijpsdronline.com |
| RP-HPLC | < 2% | ~100% | Varied flow rate and mobile phase | bbrc.in |
| UPLC | < 1.5% | 98.2% - 100.9% | Validated | sciensage.info |
| RP-HPLC | 2% | 99.83% | Validated | humanjournals.com |
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value, while the limit of quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These parameters are critical for analyzing trace amounts of Olanzapine.
The determination of LOD and LOQ is often based on the signal-to-noise ratio, where LOD is typically defined as a ratio of 3:1 and LOQ as 10:1. scielo.org.mx Using this approach, one LC-MS method established an LOD of 0.7 ng/mL and an LOQ of 2 ng/mL. For the analysis of Olanzapine in hair, a highly sensitive LC-MS/MS method reported an LOD of 0.036 ng/mg and an LOQ of 0.1 ng/mg. nih.gov
HPLC methods have also been validated with defined limits. One study calculated an LOD of 3.0 μg/mL and an LOQ of 8 μg/mL. scielo.org.mx Other RP-HPLC methods have yielded different limits, such as an LOD of 0.39275 μg/ml and an LOQ of 1.1901 μg/ml, and another with an LOD of 0.3 µg/mL and an LOQ of 0.6 µg/mL. dntb.gov.uahumanjournals.com These variations reflect the differences in instrumentation, chromatographic conditions, and sample matrices used across the studies.
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Olanzapine
| Analytical Method | LOD | LOQ | Source |
|---|---|---|---|
| LC-MS | 0.7 ng/mL | 2 ng/mL | |
| HPLC | 3.0 μg/mL | 8.0 μg/mL | scielo.org.mx |
| LC-MS/MS | 0.036 ng/mg | 0.1 ng/mg | nih.gov |
| RP-HPLC | 0.39275 μg/mL | 1.1901 μg/mL | dntb.gov.ua |
| RP-HPLC | 0.41 µg/mL | 1.25 µg/mL | researchgate.net |
| RP-HPLC | 0.3 µg/mL | 0.6 µg/mL | humanjournals.com |
Computational Models for Analytical Prediction (e.g., Amorphous and Co-amorphous Fractions)
Computational models are increasingly employed for the quantitative analysis of solid-state forms of active pharmaceutical ingredients. For Olanzapine, which can exist in crystalline, amorphous, and co-amorphous states, these models are crucial for predicting the fraction of each form in a mixture, which can impact stability, solubility, and bioavailability. rcaap.ptnih.gov
Research has focused on developing regression models to quantify the fraction of amorphous Olanzapine and co-amorphous Olanzapine-Saccharin (OLZ-CAM) in physical mixtures and final dosage forms like tablets. mdpi.com These predictive models are built using data from various advanced analytical techniques. Specifically, data from near-infrared spectroscopy (NIR) in the 6094–5577 cm⁻¹ wavenumber region, Fourier-transform infrared spectroscopy (FTIR) in the 1620–1500 cm⁻¹ region, and X-ray powder diffraction (XRPD) between 20.7 and 21.2° 2θ have been utilized. mdpi.com These specific regions are selected because they contain signals that are sensitive to the solid-state form of Olanzapine.
The developed models have been demonstrated to be both linear and accurate for detecting and quantifying the amorphous and co-amorphous fractions. mdpi.com The ability to predict these fractions is vital during pharmaceutical processing, as operations like direct compression for tableting can induce changes in the solid state. mdpi.com By applying these computational models, researchers can monitor and control the physical stability of amorphous and co-amorphous Olanzapine throughout the manufacturing process, ensuring the quality and performance of the final product. researchgate.net
Novel Delivery Systems and Brain Targeting in Preclinical Research
Nanoparticle-Based Approaches
Nanoparticle-based drug delivery systems are engineered to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. mdpi.com For olanzapine (B1677200), these nanosystems aim to increase solubility, enhance stability, and facilitate targeted delivery across the BBB. mdpi.comjddtonline.info Various nanocarriers, including solid lipid nanoparticles and polymeric micelles, have been investigated to augment brain uptake and therapeutic effectiveness. mdpi.com
Solid lipid nanoparticles (SLNs) are colloidal carriers that are well-suited for lipophilic drugs like olanzapine. nih.govjddtonline.info Preclinical studies have demonstrated that encapsulating olanzapine within SLNs can significantly improve its concentration in the brain. tandfonline.com These nanoparticles are typically prepared using methods like solvent diffusion or high-speed homogenization. taylorfrancis.comjddtonline.info
In one study, olanzapine-loaded SLNs (OLZ-SLNs) were formulated using lipids such as glyceryl monostearate (GMS) and tripalmitin. tandfonline.com When administered intravenously to Wistar rats, the OLZ-SLNs demonstrated a remarkable 23-fold increase in the relative bioavailability of olanzapine in the brain compared to an aqueous suspension of the drug. taylorfrancis.comtandfonline.com This enhanced brain targeting is attributed to the ability of intact nanoparticles to cross the BBB, potentially via endocytosis. tandfonline.com The sustained release characteristics of SLNs also ensure that the drug concentration is maintained in the brain for an extended period, up to 24 hours post-administration. tandfonline.com
Table 1: Physicochemical Characteristics of Olanzapine-Loaded SLNs
| Parameter | GMS-SLNs | TP-SLNs |
|---|---|---|
| Average Particle Size (nm) | 165.1 ± 2.2 | 110.5 ± 0.5 |
| Zeta Potential (mV) | 35.29 ± 1.2 | 66.50 ± 0.7 |
Data sourced from studies on male Wistar rats. tandfonline.com
Polymeric micelles, self-assembling nanostructures formed from amphiphilic block copolymers, serve as effective carriers for poorly water-soluble drugs like olanzapine. mdpi.comresearchgate.net These nanocarriers can encapsulate the drug within their hydrophobic core, while the hydrophilic shell provides stability and can be functionalized for targeted delivery. researchgate.net
Research has focused on developing olanzapine-loaded polymeric micelles (OZ-PM) for direct nose-to-brain transport. mdpi.com In one such study, micelles were prepared using a mixture of Pluronic® L121 and P123. nih.gov The optimized formulation demonstrated high entrapment efficiency and controlled drug-release characteristics. nih.gov In vivo biodistribution studies in rats, following intranasal administration, revealed significantly higher brain-to-blood concentration ratios compared to an olanzapine solution. nih.gov Key metrics confirmed the effectiveness of this delivery system, with a high drug targeting efficiency (DTE) of 520.26% and a direct transport percentage (DTP) of 80.76%, indicating that a substantial portion of the drug bypassed the BBB to reach the brain directly. nih.gov Another study utilizing a combination of Pluronic P123, Pluronic F407, and TPGS also showed decreased micelle size (37.5–47.55 nm) and increased entrapment efficiency (68.22–86.84%), leading to improved CNS targeting in rats. mdpi.com
Table 2: Brain Targeting Efficiency of Olanzapine-Loaded Micelles (F11) in Rats
| Parameter | Value |
|---|---|
| Brain/Blood Ratio | 0.92 |
| Drug Targeting Index | 5.20 |
| Drug Targeting Efficiency (%) | 520.26 |
| Direct Transport Percentage (%) | 80.76 |
Data obtained following intranasal administration. nih.gov
Alternative Administration Routes for Brain Delivery
To circumvent the BBB and avoid first-pass metabolism, researchers have explored alternative, non-invasive routes for olanzapine administration. nih.govimpactfactor.org The intranasal route has emerged as a particularly promising strategy for direct-to-brain drug delivery. nih.gov
The intranasal (IN) route offers a direct pathway to the CNS via the olfactory and trigeminal nerves, bypassing the BBB and minimizing systemic exposure. mdpi.comimpactfactor.org This route facilitates rapid drug transport and can lead to higher concentrations in the brain compared to oral or even intravenous administration. mdpi.comnih.gov Various nanotechnology-based systems have been developed to enhance olanzapine absorption through the nasal mucosa. nih.gov
Studies involving chitosan-coated niosomes administered intranasally to rats showed a three-fold increase in olanzapine concentration in the brain compared to an intranasal drug solution. nih.gov Similarly, olanzapine-loaded chitosan (B1678972) nanoparticles demonstrated significantly enhanced systemic absorption in rabbits, with an absolute bioavailability of 51% compared to 28% for an intranasal olanzapine solution. nih.gov Another advanced formulation, an intranasal polymersome-based nanocarrier (PolyOla), achieved a 5.7-fold increase in the area under the curve (AUC) in the brain of Sprague-Dawley rats compared to oral dosing. mdpi.com This formulation reached maximum concentration in the brain within 15 minutes, highlighting the rapid and efficient transport enabled by this delivery strategy. mdpi.com
Formulation Optimization and Brain Targeting Efficiency in Animal Models
The optimization of novel olanzapine formulations is a critical step in preclinical research, often employing statistical methods like the Box-Behnken design to identify the ideal composition for maximizing brain targeting. taylorfrancis.commdpi.com This involves adjusting parameters such as lipid concentration, surfactant concentration, and stirring speed to achieve desired characteristics like minimum particle size and maximum drug entrapment. taylorfrancis.com The ultimate goal is to enhance brain targeting efficiency, which is then validated through pharmacokinetic and biodistribution studies in animal models, primarily rats and mice. tandfonline.comnih.gov
In vivo studies are essential for quantifying the degree of brain targeting. mdpi.com For instance, pharmacokinetic analysis of the optimized intranasal PolyOla formulation in rats revealed a brain Cmax (maximum concentration) of 609.46 ng/mL, which was markedly higher than that achieved via intravenous (222.65 ng/mL) and oral (98.21 ng/mL) routes. mdpi.com The drug-targeting efficiency (DTE%) for this formulation was calculated to be 365.38%, confirming efficient nose-to-brain transport. mdpi.com Similarly, studies with SLNs administered intravenously showed that olanzapine concentrations in the brain were significantly higher and more sustained compared to a standard drug suspension. tandfonline.com These animal model data provide crucial evidence of the potential for these advanced delivery systems to improve the therapeutic profile of olanzapine by delivering it more effectively to its site of action in the CNS. taylorfrancis.com
Table 3: Comparative Brain Pharmacokinetic Parameters of Olanzapine Formulations in Rats
| Administration Route & Formulation | Cmax (ng/mL) | AUC0–480min (µg·min/mL) | Tmax (min) |
|---|---|---|---|
| Intranasal PolyOla | 609.46 | Not Reported for Brain | 15 |
| Intravenous Solution | 222.65 | Not Reported for Brain | Not Reported |
| Oral Solution | 98.21 | Not Reported for Brain | Not Reported |
Cmax: Maximum concentration; AUC: Area under the curve; Tmax: Time to maximum concentration. mdpi.com
Q & A
Q. What validated analytical methods are recommended for quantifying Olanzapine hydrochloride in bulk and pharmaceutical formulations?
Methodological Answer:
- UV-Vis Spectrophotometry : Use first-derivative or dual-wavelength methods to resolve spectral overlap in combination therapies (e.g., with Fluoxetine). Validate via linearity (2–20 µg/mL), precision (RSD <2%), and recovery (98–102%) .
- HPLC : Employ reverse-phase C18 columns with mobile phases like methanol:phosphate buffer (pH 3.5) and UV detection at 270 nm. System suitability parameters (theoretical plates >2000, tailing factor <2) ensure reproducibility .
- HPTLC : Utilize silica gel plates and densitometric detection for stability-indicating assays. Validate using ICH Q2(R1) guidelines .
Q. How can researchers ensure the purity and identity of synthesized this compound?
Methodological Answer:
- Spectroscopic Characterization : Confirm structure via -NMR (e.g., singlet at δ 2.6 for N-methyl group) and mass spectrometry (m/z 313.2 for [M+H]) .
- Elemental Analysis : Verify purity (>99%) by matching experimental C, H, N values to theoretical calculations (CHNS·HCl) .
- Pharmacopeial Standards : Cross-reference with USP monographs for chromatographic retention times and impurity profiles .
Q. What guidelines should be followed when developing stability-indicating methods for this compound?
Methodological Answer:
- Forced Degradation Studies : Expose samples to acid/base hydrolysis, oxidation (HO), thermal stress, and photolysis. Monitor degradation products using HPLC-PDA to confirm method specificity .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Assess potency loss (<5%) and impurity formation (<0.2%) relative to freshly prepared standards .
Advanced Research Questions
Q. How can experimental designs address discrepancies in Olanzapine’s receptor-binding affinity data across studies?
Methodological Answer:
- In Vitro Binding Assays : Conduct competitive radioligand displacement studies (e.g., -spiperone for D receptors, -ketanserin for 5-HT). Normalize data using reference antagonists (e.g., Clozapine for 5-HT) to control for assay variability .
- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to compare binding poses in crystal structures of dopamine and serotonin receptors. Analyze energy scores (ΔG) to resolve affinity contradictions .
Q. How can researchers resolve contradictions in pharmacokinetic data for Olanzapine across species?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate species-specific parameters (e.g., cytochrome P450 1A2 activity, plasma protein binding) to predict clearance rates. Validate against in vivo data from rodent and primate studies .
- Interspecies Scaling : Apply allometric principles (e.g., body surface area adjustments) to extrapolate human equivalent doses from animal data, accounting for metabolic differences .
Q. What experimental strategies optimize formulation stability for Olanzapine-Fluoxetine combination therapies?
Methodological Answer:
- Compatibility Testing : Use DSC (differential scanning calorimetry) and FTIR to detect physicochemical interactions between Olanzapine and Fluoxetine in solid dispersions .
- Dissolution Profiling : Perform USP Apparatus II testing at pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal). Optimize excipients (e.g., mannitol as a stabilizer) to ensure >85% drug release within 30 minutes .
Q. How can dynamic functional network connectivity (FNC) analysis elucidate Olanzapine’s neuropharmacological effects?
Methodological Answer:
- fMRI Data Acquisition : Use resting-state fMRI (3T scanner) with TR=2s, voxel size=3mm. Preprocess data via slice-time correction and motion artifact removal .
- FNC Analysis : Apply independent component analysis (ICA) to identify brain networks. Compute sliding-window correlations (30s windows) to assess time-varying connectivity changes post-Olanzapine administration .
Methodological Best Practices
- Data Validation : Cross-verify analytical results with orthogonal methods (e.g., HPLC vs. HPTLC for impurity profiling) to minimize technique-dependent biases .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including dose equivalence calculations (e.g., olanzapine-equivalent dosing in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
